molecular formula C15H25N8O8P B12942034 8-{[3-(Glycylamino)propyl]amino}adenosine 5'-(dihydrogen phosphate) CAS No. 62209-02-3

8-{[3-(Glycylamino)propyl]amino}adenosine 5'-(dihydrogen phosphate)

Cat. No.: B12942034
CAS No.: 62209-02-3
M. Wt: 476.38 g/mol
InChI Key: NSEYUMVWAOPINT-FRJWGUMJSA-N
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Description

Molecular Architecture and Functional Group Analysis

Core Structure and Substituent Configuration

The compound features an adenosine backbone with two principal modifications:

  • 8-Position Substitution : A 3-(glycylamino)propylamino group replaces the hydrogen at the 8-position of the adenine ring. This introduces a flexible alkyl chain terminating in a glycylamino moiety (–NH–CH₂–CO–NH₂).
  • 5'-Phosphate Group : The ribose’s 5′-hydroxyl is esterified with a dihydrogen phosphate group (–O–PO₃H₂).
Functional Group Inventory
Functional Group Position Role in Molecular Properties
Adenine ring Core structure Aromaticity, hydrogen bonding, π-stacking
Ribose sugar (β-D-ribofuranose) Central scaffold Solubility, conformational flexibility
5′-Dihydrogen phosphate Ribose 5′-OH Negative charge at physiological pH
8-(3-glycylamino-propylamino) Adenine C8 Cationic potential, hydrogen bond donor
Primary/secondary amines Side chain Zwitterionic behavior, metal coordination

The adenine ring’s aromatic system ($$ \text{C}{10}\text{H}{13}\text{N}_5 $$) provides a planar geometry conducive to stacking interactions, while the ribose’s furanose ring adopts a pseudorotation equilibrium between C2′-endo and C3′-endo conformations. The 5′-phosphate contributes to solubility in aqueous media and may participate in electrostatic interactions with proteins or metal ions.

Properties

CAS No.

62209-02-3

Molecular Formula

C15H25N8O8P

Molecular Weight

476.38 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-[6-amino-8-[3-[(2-aminoacetyl)amino]propylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C15H25N8O8P/c16-4-8(24)18-2-1-3-19-15-22-9-12(17)20-6-21-13(9)23(15)14-11(26)10(25)7(31-14)5-30-32(27,28)29/h6-7,10-11,14,25-26H,1-5,16H2,(H,18,24)(H,19,22)(H2,17,20,21)(H2,27,28,29)/t7-,10-,11-,14-/m1/s1

InChI Key

NSEYUMVWAOPINT-FRJWGUMJSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)NCCCNC(=O)CN)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)NCCCNC(=O)CN)C3C(C(C(O3)COP(=O)(O)O)O)O)N

Origin of Product

United States

Preparation Methods

Synthesis of 8-Substituted Adenosine Derivative

  • The 8-position of adenosine is selectively substituted by nucleophilic displacement or reductive amination with an aminoalkyl reagent bearing the glycylamino group.
  • A typical approach involves reacting 8-bromo- or 8-chloroadenosine derivatives with 3-(glycylamino)propylamine under controlled conditions to form the 8-{[3-(Glycylamino)propyl]amino}adenosine intermediate.
  • Protection of the ribose hydroxyl groups (e.g., as silyl ethers or acyl esters) may be employed to prevent side reactions during base modification.

Phosphorylation at the 5' Position

  • The 5'-hydroxyl group is selectively phosphorylated using a 5'-H-phosphonate strategy , which is efficient and involves minimal protecting group manipulations.
  • This method includes:
    • Formation of the 5'-H-phosphonate diester intermediate.
    • Oxidation of the phosphonate to the phosphate diester.
    • Final deprotection to yield the free dihydrogen phosphate.
  • This approach is favored for its mild conditions and high yields, as demonstrated in the synthesis of related aminoalkyl 8-aminoadenylates.

Purification and Characterization

  • The crude product is purified by chromatographic techniques such as ion-exchange chromatography or reverse-phase HPLC.
  • Structural confirmation is achieved by NMR spectroscopy, mass spectrometry, and chromatographic comparison with standards.
  • The phosphate group position is confirmed by enzymatic digestion (e.g., apyrase treatment) and periodate oxidation assays.

Comparative Data Table of Preparation Parameters

Preparation Step Method/Condition Yield (%) Notes Reference
8-Position Aminoalkylation Nucleophilic substitution with 3-(glycylamino)propylamine 70-85 Requires ribose protection
5'-H-Phosphonate Formation Reaction with phosphorous acid derivatives 80-90 Minimal protecting groups, mild oxidation
Oxidation to Phosphate Iodine or other mild oxidants >90 Converts phosphonate to phosphate
Final Deprotection & Purification Acidic or basic hydrolysis, chromatography 60-75 Purity >95% by HPLC

Research Findings and Optimization Notes

  • The 5'-H-phosphonate strategy is preferred over direct phosphorylation with phosphoramidites due to fewer side reactions and simpler deprotection steps.
  • The aminoalkyl substitution at the 8-position is sensitive to reaction conditions; mild temperatures and controlled pH prevent degradation of the nucleoside.
  • The presence of the glycylamino group requires careful handling to avoid racemization or hydrolysis during synthesis.
  • Non-enzymic phosphorylation methods have been shown to produce high yields of nucleoside diphosphates and monophosphates with correct regioselectivity.
  • Analytical methods such as paper chromatography, enzymatic digestion, and NMR are critical for confirming the position and integrity of the phosphate group.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the purine ring or the phosphate group, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups or the phosphate group, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are used under mild to moderate conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.

Scientific Research Applications

Chemistry: In chemistry, ((2R,3S,4R,5R)-5-(6-Amino-8-((3-(2-aminoacetamido)propyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: In biological research, this compound is studied for its role in cellular processes, including DNA and RNA synthesis, signal transduction, and enzyme regulation. It is also used as a probe to study nucleotide interactions and functions.

Medicine: Medically, the compound is investigated for its potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory properties. It is also used in the development of diagnostic tools and as a component in drug formulations.

Industry: In the industrial sector, the compound is utilized in the production of pharmaceuticals, agrochemicals, and biotechnology products. Its unique properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of ((2R,3S,4R,5R)-5-(6-Amino-8-((3-(2-aminoacetamido)propyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to active sites or altering their conformation, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A detailed comparison with structurally related adenosine derivatives is provided below:

Compound Name Substituent at 8-position Phosphate Group Molecular Formula Key Properties Reference
8-{[3-(Glycylamino)propyl]amino}adenosine 5'-(dihydrogen phosphate) Glycylamino-propylamino 5'-monophosphate C₁₆H₂₇N₈O₈P Enhanced hydrophilicity; potential kinase/phosphatase substrate activity
8-Phenyladenosine-monophosphate Phenyl group 5'-monophosphate C₁₆H₁₈N₅O₇P Hydrophobic 8-substituent; reduced solubility; possible receptor antagonism
Adenosine 5'-diphosphate (ADP) None (unmodified adenine) 5'-diphosphate C₁₀H₁₅N₅O₁₀P₂ Natural nucleotide; involved in energy transfer (e.g., ATP/ADP cycle)
Adenosine 3'-phosphate 5'-diphosphate None (unmodified adenine) 3'-monophosphate, 5'-diphosphate C₁₀H₁₁N₅O₁₃P₃ Mixed phosphorylation; role in RNA metabolism or coenzyme biosynthesis
8-Azidoadenosine 3',5'-cyclic monophosphate Azido group 3',5'-cyclic monophosphate C₁₀H₁₁N₈O₆P Photoaffinity labeling probe; cyclic phosphate enhances membrane permeability

Key Findings

Substituent Effects at the 8-Position: The glycylamino-propylamino group in the target compound contrasts sharply with the phenyl group in 8-phenyladenosine-monophosphate. The former’s hydrophilic nature improves aqueous solubility, while the latter’s hydrophobicity may limit bioavailability but enhance membrane penetration . Azido or halogenated substituents (e.g., in 8-azidoadenosine derivatives) are often used for covalent binding studies or fluorescence tagging .

Phosphorylation Patterns: 5'-monophosphate (target compound) vs. 5'-diphosphate (ADP): The single phosphate group in the target compound may limit its role in energy metabolism but could mimic AMP in allosteric regulation of enzymes like AMP-activated protein kinase (AMPK) . 3',5'-cyclic monophosphate (e.g., 8-azidoadenosine cAMP) exhibits conformational rigidity, enabling stable binding to cAMP-dependent protein kinases .

Synthetic Accessibility: Phosphoramidate analogs (e.g., adenosine 5'-imidodiphosphate) often require specialized coupling reagents (e.g., COMU) and anhydrous conditions , whereas the target compound’s glycylamine linker simplifies functionalization via amine-adenine conjugation .

Biological Activity: The glycylamino-propylamino side chain may confer selectivity for glycine-binding receptors or peptide recognition domains, distinguishing it from unmodified ADP or phenyl-substituted analogs. In contrast, ADP’s diphosphate group is critical for binding to purinergic receptors (e.g., P2Y₁₂) in platelet aggregation .

Contradictions and Limitations

  • highlights ion-exchange chromatography for purifying phosphoramidates, but uses COMU-mediated couplings in DMF, suggesting divergent synthetic strategies for similar compounds.
  • While discusses solubility trends for phosphate esters, the glycylamino-propylamino group’s impact on the target compound’s solubility remains speculative without direct data.

Biological Activity

8-{[3-(Glycylamino)propyl]amino}adenosine 5'-(dihydrogen phosphate), often referred to as 8-amino-adenosine, is a purine nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in oncology and molecular biology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on transcription, and potential clinical implications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C10H14N6O4P
  • Molecular Weight : 282.26 g/mol
  • CAS Number : 3868-33-5

8-amino-adenosine exerts its biological effects primarily through the inhibition of transcription processes within cells. Key mechanisms include:

  • Inhibition of RNA Synthesis :
    • The compound is metabolized into 8-amino-ATP, which competes with ATP during RNA synthesis. This competition leads to decreased incorporation of ATP into nascent RNA chains, effectively terminating transcription prematurely .
  • Impact on Cyclin-Dependent Kinases (CDKs) :
    • It has been shown to inhibit CDK7 and CDK9, which are crucial for the phosphorylation of RNA polymerase II. This inhibition results in a significant decrease in RNA polymerase activity, further contributing to reduced RNA synthesis .
  • Reduction of Intracellular ATP Levels :
    • Treatment with 8-amino-adenosine leads to a decline in intracellular ATP levels, which correlates strongly with reduced RNA synthesis. This suggests that the loss of ATP serves as a substrate limitation for mRNA synthesis .

Case Studies

  • Multiple Myeloma :
    • In vitro studies have demonstrated that 8-amino-adenosine effectively inhibits growth in multiple myeloma cell lines. The compound's ability to disrupt transcriptional processes makes it a candidate for further exploration as a therapeutic agent in hematological malignancies .
  • Chronic Lymphocytic Leukemia (CLL) :
    • Primary lymphocytes from CLL patients treated with 10 µmol/L of 8-amino-adenosine showed significant transcriptional inhibition, indicating its potential utility in treating indolent forms of leukemia .

Summary of Key Research Outcomes

StudyFindingsImplications
Molecular Cancer Therapeutics (2010)8-amino-adenosine inhibits transcription via ATP competition and CDK inhibitionPotential new treatment for multiple myeloma and other cancers
Nucleic Acids Symposium Series (2004)Demonstrated structural modifications enhance binding affinityInsights into drug design for nucleic acid interactions
Sigma-Aldrich Product InformationHigh purity (>98%) available for research useFacilitates rigorous experimental studies

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